2-Bromo-4-cyclopropyl-6-nitroaniline
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Overview
Description
2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring bromine, cyclopropyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropyl-6-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
A common synthetic route might start with the nitration of aniline to form 4-nitroaniline, followed by bromination to yield 2-bromo-4-nitroaniline. Finally, cyclopropylation is achieved through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the aniline group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine in the presence of a Lewis acid catalyst for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Bromo-4-cyclopropyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and cyclopropyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-6-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-4-cyclopropyl-6-methylaniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Bromo-4-cyclopropyl-6-nitroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyl-6-nitroaniline |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-6(5-1-2-5)4-8(9(7)11)12(13)14/h3-5H,1-2,11H2 |
InChI Key |
YGRRSQLBRVYXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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